molecular formula C18H15ClN4O B1191682 Cysteine Protease inhibitor hydrochloride

Cysteine Protease inhibitor hydrochloride

カタログ番号: B1191682
分子量: 338.79
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cysteine Protease inhibitor Hcl is a inhibitor of cysteine protease.   

科学的研究の応用

Therapeutic Potential in Various Diseases

Cysteine proteases are crucial in many physiological processes and diseases, making their inhibitors potential therapeutic agents. Inhibitors of cysteine proteases, like cysteine protease inhibitor hydrochloride, have shown promise in treating a range of diseases, including emphysema, stroke, viral infections, cancer, Alzheimer's disease, inflammation, and arthritis. These inhibitors work by irreversibly alkylating the active site cysteine residue, thus halting proteolysis (Santos & Moreira, 2007).

Role in Antimalarial Drug Development

Cysteine protease inhibitors are crucial in the development of new antimalarial drugs. The malaria parasite Plasmodium falciparum requires cysteine proteases for hemoglobin hydrolysis, a vital process for its survival. Inhibitors targeting these proteases have shown effectiveness in blocking parasite development and hemoglobin hydrolysis. The redundancy of these proteases in the parasite hints at a more optimized hydrolysis process, which is critical for evaluating the potential of these inhibitors as antimalarial drugs (Sijwali et al., 2001).

Targeting Parasite Cysteine Proteases

Structural differences in cysteine proteases across species make them attractive targets for specific inhibitors. These inhibitors, particularly against cruzain and falcipain for treating Chagas disease and malaria, respectively, have been the focus of structure-based drug design. This approach combines computational and synthetic methods for hit optimization, extending to other diseases like schistosomiasis, leishmaniasis, and babesiosis, as well as Alzheimer's disease (Vieira et al., 2017).

Inhibition Strategies for Cysteine Proteases

Cysteine protease inhibitors, like this compound, are being studied for their roles in neurodegenerative disorders. Achieving selectivity within cysteine protease families is a challenge, as these inhibitors often use covalent enzyme modification. This research seeks to balance the therapeutic efficacy and safety of these inhibitors, especially in the context of neurodegenerative diseases (Siklos et al., 2015).

Pharmacological Targets

Cysteine proteases are involved in various functions like immune invasion, hemoglobin hydrolysis, and parasite invasion. Their inhibitors can block the active site but are yet to target protein–protein interactions (PPIs) necessary for enzyme activation. Exploring the targeting of PPIs can open up new avenues for disease treatment (Verma et al., 2016).

特性

分子式

C18H15ClN4O

分子量

338.79

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。